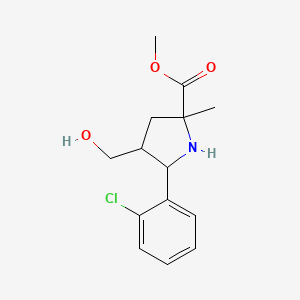
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Übersicht
Beschreibung
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate (MCHP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a chiral compound, meaning it can exist in two different forms, known as enantiomers, that have different physical and chemical properties. MCHP is a derivative of pyrrolidine and is used in a variety of research applications, including drug design, enzyme inhibition, and protein structure analysis.
Wirkmechanismus
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used as a model compound to study the mechanism of action of enzymes and other proteins. It has been found to interact with proteins in a number of ways, including binding to active sites, competing with other molecules for binding sites, and inducing conformational changes. In addition, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used to study the effects of small molecule inhibitors on the activity of enzymes and other proteins.
Biochemical and Physiological Effects
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used to study the biochemical and physiological effects of small molecule inhibitors on proteins. In particular, it has been used to study the effects of inhibitors on enzyme activity and protein structure. In addition, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used to study the effects of inhibitors on receptor-ligand interactions and cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for scientific research. In addition, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is a chiral compound, which allows it to be used to study the structure and function of proteins. However, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is not very stable, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has a number of potential future applications in scientific research. For example, it can be used to study the structure and function of proteins, as well as to develop new drugs. In addition, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate can be used to study the effects of small molecule inhibitors on enzyme activity and protein structure. Finally, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate can be used to study the effects of inhibitors on receptor-ligand interactions and cell signaling pathways.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein structure analysis. It has been used as a model compound to study the structure and function of enzymes, as well as to study the interaction of drug molecules with their targets. In addition, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used to study the structure of proteins and to develop new drugs.
Eigenschaften
IUPAC Name |
methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-14(13(18)19-2)7-9(8-17)12(16-14)10-5-3-4-6-11(10)15/h3-6,9,12,16-17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWBCTGQDOJFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1)C2=CC=CC=C2Cl)CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride](/img/structure/B1388993.png)


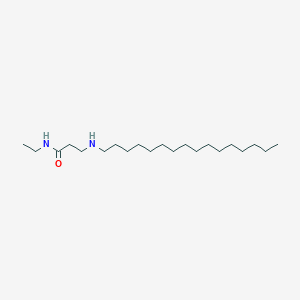
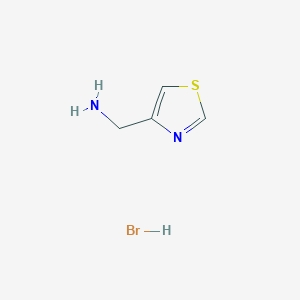
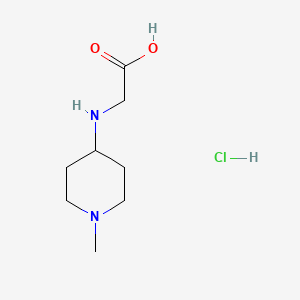
![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/structure/B1389004.png)
![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride](/img/structure/B1389005.png)
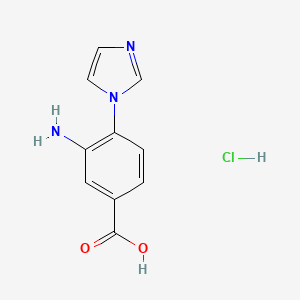
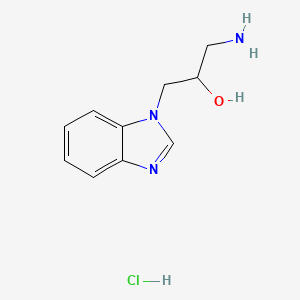
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride](/img/structure/B1389009.png)

